(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound “(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyrimidine ring, which is an essential component of DNA .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a piperidine ring, a pyrimidine ring, and a thiazolidinone ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
The compound "(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one" demonstrates properties similar to dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial in the treatment of type 2 diabetes mellitus. DPP IV inhibitors like this compound regulate insulin secretion by preventing the degradation of incretin molecules, highlighting their significance in antidiabetic drugs development (Mendieta, Tarragó, & Giralt, 2011).
Heterocyclic Chemistry
This compound is also integral in the study of heterocyclic chemistry, particularly in the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes. The structural diversity of such compounds, including various protonated, deprotonated forms, and complex compounds, offers a wide spectrum of applications in spectroscopy, structural analysis, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Role in Drug Metabolism
The compound's similarity to chemical inhibitors of cytochrome P450 isoforms in human liver microsomes implies its relevance in studying drug metabolism and drug-drug interactions. The specificity of such inhibitors is essential for understanding the metabolic pathways of various drugs, providing a basis for assessing potential interactions when multiple drugs are administered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Significance in Medicinal Chemistry
This compound's structure is related to pyranopyrimidine scaffolds, emphasizing its importance in medicinal and pharmaceutical industries. The 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, have extensive applicability due to their bioavailability and broad synthetic applications. The synthesis of such scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlights their versatility and potential in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Potential
The presence of heterocycles in this compound underlines its potential for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds and have implications in developing treatments for CNS disorders, indicating the scope of this compound in CNS drug synthesis (Saganuwan, 2017).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, determination of its exact mechanism of action, and optimization of its synthesis process. Additionally, its safety profile and potential therapeutic applications could be further investigated .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-20-17(24)13(26-18(20)25)11-12-15(21-8-4-2-5-9-21)19-14-7-3-6-10-22(14)16(12)23/h3,6-7,10-11H,2,4-5,8-9H2,1H3/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQHSGZSCUJVMO-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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